molecular formula C6H8O2 B122817 1,2-Cyclohexanedione CAS No. 765-87-7

1,2-Cyclohexanedione

Cat. No. B122817
CAS RN: 765-87-7
M. Wt: 112.13 g/mol
InChI Key: OILAIQUEIWYQPH-UHFFFAOYSA-N
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Patent
US05723462

Procedure details

4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid was prepared as follows: To a stirred solution of potassium hydroxide (28.06 g, 0.5 mol) in methyl alcohol (100 mL) under nitrogen at 0° C. was added dropwise a solution of cyclohexanedione (56.07 g, 0.5 mol) in methyl alcohol (100 mL). The mixture was stirred at 0° C. for 0.5 h, then a solution of ethyl bromopyruvate (66 mL, 0.525 mol) in methyl alcohol(100 mL) was added dropwise. After allowing the mixture to stir at ambient temperature for 17 h, a 50% aqueous sodium hydroxide solution (60 mL) was added dropwise and stirring continued an additional 7 h. After dilution with water, the solution was acidified and the methanol removed in vacuo. Ice water was added and the precipitate filtered and dried in vacuo to afford 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid. m.p. 137°-138° C.
Quantity
28.06 g
Type
reactant
Reaction Step One
Quantity
56.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.Br[CH2:12][C:13](=O)[C:14]([O:16]CC)=[O:15].[OH-].[Na+]>CO.O>[O:10]=[C:3]1[C:4]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][O:1][C:5]=2[CH2:6][CH2:7][CH2:8]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
28.06 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
56.07 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid was prepared
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 17 h
Duration
17 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued an additional 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the methanol removed in vacuo
ADDITION
Type
ADDITION
Details
Ice water was added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O=C1CCCC2=C1C(=CO2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.